molecular formula C14H22N2O3 B5794816 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No. B5794816
M. Wt: 266.34 g/mol
InChI Key: LYNYFMRQGJQTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as MPMP, is a chemical compound that has gained interest in scientific research due to its potential for various applications.

Mechanism of Action

The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have various biochemical and physiological effects. For example, it has been found to increase the levels of cyclic guanosine monophosphate (cGMP) in cells, which is involved in the regulation of smooth muscle relaxation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high potency, which allows for the use of lower concentrations in lab experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Another area of research is in the investigation of the potential role of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in the regulation of mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol and its potential applications in various scientific fields.
In conclusion, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained interest in scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in various scientific fields.

Synthesis Methods

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol can be synthesized using a two-step process. The first step involves the reaction of 4-(2-hydroxyethyl)-1-piperazine with 2,6-dimethoxyphenol in the presence of a base. The resulting intermediate is then reacted with formaldehyde to yield 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have anti-tumor activity in vitro and in vivo, and it has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-19-13-4-2-3-12(14(13)18)11-16-7-5-15(6-8-16)9-10-17/h2-4,17-18H,5-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYFMRQGJQTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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